Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride
Description
Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is characterized by the presence of a butyl group attached to a 2,6-dichlorophenylmethylamine moiety, making it a valuable subject for various chemical studies.
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOUDJPCDFSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with butylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of Butyl[(2,6-dichlorophenyl)methyl]amine.
Reduction: Corresponding amine derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
- Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
Comparison: Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the 2,6-dichloro substitution pattern may result in different binding affinities to biological targets or altered chemical reactivity in synthetic applications .
Biological Activity
Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride, also known as (2,6-dichlorobenzyl)methylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by:
- Binding to Active Sites : It interacts with specific enzymes and receptors, altering their conformation and function.
- Influencing Signaling Pathways : This modulation can lead to changes in cellular signaling pathways, impacting physiological responses such as neurotransmission and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Receptor Binding : In vitro studies suggest that the compound interacts with serotonin receptors, indicating potential applications in treating mood disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Inhibition of Phospholipase A2 : Research indicates that this compound may inhibit lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis. This effect suggests a potential role in modulating lipid metabolism and cellular stress responses .
- Anticancer Activity : Comparative studies have highlighted the unique reactivity of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin in certain assays .
- Neurotransmitter Modulation : The compound's interaction with serotonin receptors points towards its potential as an antidepressant or anxiolytic agent. Further research is needed to establish its efficacy and safety in clinical settings .
Data Table: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Butyl[(2,6-dichlorophenyl)methyl]amine HCl | Dichloro substituents at 2 and 6 positions | Potential serotonin receptor interaction |
| (2,3-Dichlorophenyl)methylamine | Substituted at 2 and 3 positions | Different substitution pattern affects reactivity |
| (3,4-Dichlorophenyl)methylamine | Substituted at 3 and 4 positions | Variations in chlorine placement influence activity |
| Benzylamine | Simplest form without substitutions | Lacks chlorination; serves as a baseline for comparison |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
